N-(Methoxycarbonyl)-L-serine Methyl Ester
Overview
Description
Esters are a class of organic compounds that are derived from carboxylic acids . An ester is formed when a carboxylic acid reacts with an alcohol in a process known as esterification . In the case of “N-(Methoxycarbonyl)-L-serine Methyl Ester”, it would be an ester derived from the amino acid L-serine.
Synthesis Analysis
Esters can be synthesized through a process called esterification. This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst .Chemical Reactions Analysis
Esters undergo various reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, either by aqueous acid or base, yields a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters are polar molecules but they do not form hydrogen bonds with each other, hence they have lower boiling points than carboxylic acids of similar sizes . Their solubility in water decreases with increasing molecular weight .Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGPAXKSMSICGP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxycarbonyl)-L-serine Methyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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